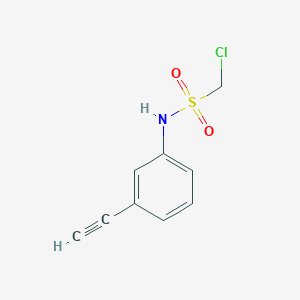![molecular formula C7H15NO2 B13159047 2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to an ethoxyethanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol typically involves the reaction of azetidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the azetidine ring. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
化学反应分析
Types of Reactions
2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the azetidine ring .
科学研究应用
2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products
作用机制
The mechanism of action of 2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The ethoxyethanol chain can enhance the compound’s solubility and facilitate its transport within biological systems. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
2-[2-(Piperazin-1-yl)ethoxy]ethanol: Similar in structure but contains a piperazine ring instead of an azetidine ring.
2-[2-(2-Azidoethoxy)ethoxy]ethanol: Contains an azido group instead of an azetidine ring.
2-[2-(4-Nitrosopiperazin-1-yl)ethoxy]ethanol: Contains a nitroso group attached to a piperazine ring.
Uniqueness
2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The four-membered ring structure of azetidine is less common compared to other nitrogen-containing rings, making this compound a valuable tool in research and industrial applications .
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
2-[2-(azetidin-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C7H15NO2/c9-5-7-10-6-4-8-2-1-3-8/h9H,1-7H2 |
InChI 键 |
JHKJPNAPJGAGNQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


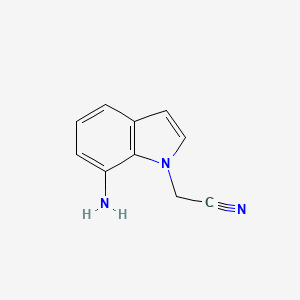
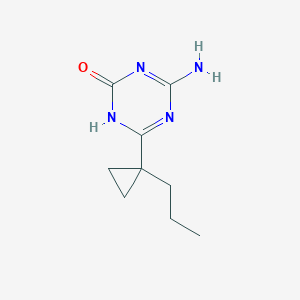
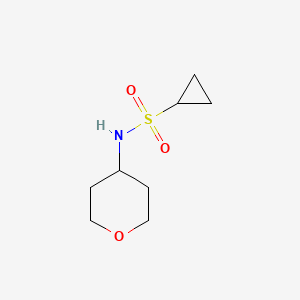
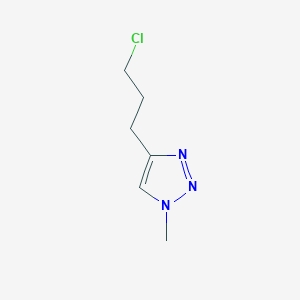

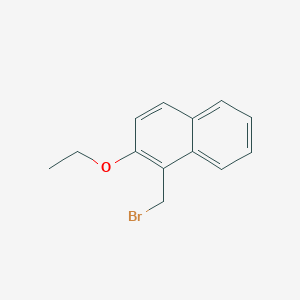

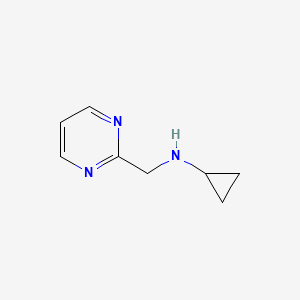

![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
